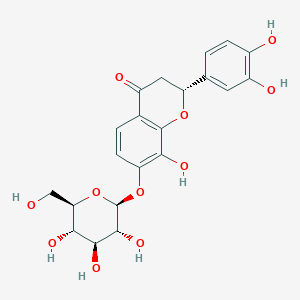

(2R)-Flavanomarein

Description

Properties

IUPAC Name |

(2R)-2-(3,4-dihydroxyphenyl)-8-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O11/c22-7-15-16(26)18(28)19(29)21(32-15)31-13-4-2-9-11(24)6-14(30-20(9)17(13)27)8-1-3-10(23)12(25)5-8/h1-5,14-16,18-19,21-23,25-29H,6-7H2/t14-,15-,16-,18+,19-,21-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGGOLFCPSUVVHX-HIFIWIPGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=C(C1=O)C=CC(=C2O)OC3C(C(C(C(O3)CO)O)O)O)C4=CC(=C(C=C4)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](OC2=C(C1=O)C=CC(=C2O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C4=CC(=C(C=C4)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (2S)-Flavanomarein: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S)-Flavanomarein, also known as isookanin-7-O-β-D-glucopyranoside, is a flavanone, a type of flavonoid, naturally occurring in various plant species, including Coreopsis tinctoria and Laurentia atropurpurea.[1][2] This document provides a comprehensive technical overview of (2S)-Flavanomarein, summarizing its chemical structure, physicochemical properties, spectroscopic data, biological activities, and associated signaling pathways. Detailed experimental protocols are also provided to facilitate further research and development.

It is important to note that while the topic specifies "(2R)-Flavanomarein," the predominant stereoisomer reported in scientific literature and chemical databases for the compound with CAS number 577-38-8 is the (2S) configuration at the C2 position of the flavanone core. This guide will focus on the properties and activities of (2S)-Flavanomarein.

Chemical Structure and Properties

(2S)-Flavanomarein possesses a C6-C3-C6 backbone characteristic of flavonoids, with a glucose moiety attached at the C7 position.

Table 1: Chemical Identification of (2S)-Flavanomarein

| Identifier | Value | Citation |

| IUPAC Name | (2S)-2-(3,4-dihydroxyphenyl)-8-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one | [1] |

| Synonyms | Isookanin-7-glucoside, Flavomarein, Flavonomarein | [2][3] |

| CAS Number | 577-38-8 | [2] |

| Molecular Formula | C₂₁H₂₂O₁₁ | [2] |

| Molecular Weight | 450.39 g/mol | [2] |

| Chemical Structure | A flavanone glycoside | [2] |

Table 2: Physicochemical Properties of (2S)-Flavanomarein

| Property | Value | Citation |

| Appearance | Powder | [4] |

| Melting Point | 237-243 °C | [3] |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | [4] |

| XLogP3 | -0.3 | [3] |

| Topological Polar Surface Area (TPSA) | 186 Ų | [1] |

| Hydrogen Bond Donor Count | 7 | [5] |

| Hydrogen Bond Acceptor Count | 11 | [5] |

| Rotatable Bond Count | 4 | [5] |

| Storage Temperature | -20°C or 2-8°C | [2] |

Spectroscopic Data

Mass Spectrometry

High-resolution mass spectrometry is a key technique for the identification and characterization of (2S)-Flavanomarein.

Table 3: Mass Spectrometry Data for (2S)-Flavanomarein

| Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Instrumentation | Citation |

| ESI+ | 451.123488 [M+H]⁺ | 289.07074, 163.03926, 153.01619 | LC-ESI-QTOF | [6] |

| ESI- | 449.4 [M-H]⁻ | 135, 151, 286 | Flow-injection QqQ/MS | [6] |

The fragmentation pattern in positive ion mode typically involves the loss of the glucose moiety (162 Da) to yield the aglycone, followed by further fragmentation of the flavanone core.

Nuclear Magnetic Resonance (NMR) Spectroscopy

As of the date of this document, a complete and publicly available assignment of the ¹H and ¹³C NMR spectra for (2S)-Flavanomarein could not be definitively sourced from the reviewed literature. Researchers are advised to perform their own structural confirmation using 1D and 2D NMR techniques upon isolation or acquisition of the compound. The expected spectra would show characteristic signals for the flavanone skeleton and the glucose unit.

Biological Activities and Signaling Pathways

(2S)-Flavanomarein has demonstrated a range of biological activities, primarily linked to its antioxidant properties.

Table 4: Summary of Biological Activities and Quantitative Data

| Biological Activity | Assay/Model | Key Findings/Quantitative Data | Citation |

| Antioxidant Activity | DPPH Radical Scavenging | IC₅₀ values for flavonoids can range from approximately 10 to over 100 µg/mL, depending on the specific structure. | [5][7] |

| ABTS Radical Scavenging | IC₅₀ values for flavonoids can be in the range of 5 to 15 µg/mL. | [5] | |

| Lipid-Lowering Effects | Free Fatty Acid-Induced HepG2 Cells | Reduces intracellular lipid accumulation and triglyceride levels. | [8] |

| Anti-diabetic Nephropathy | Streptozotocin-induced diabetic rat model | Alleviates renal injury by reducing biomarkers such as blood urea nitrogen (BUN), serum creatinine, and urinary microalbumin. | [9] |

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and metabolism. Aberrant activation of this pathway is implicated in various diseases, including cancer and diabetes. Flavonoids, including flavanones, have been shown to modulate this pathway, often leading to therapeutic effects. While the direct interaction of (2S)-Flavanomarein with PI3K/Akt has not been fully elucidated, molecular docking studies on similar flavanones suggest potential inhibitory interactions with key proteins in this pathway, such as Akt1.[1][10]

Figure 1: Potential modulation of the PI3K/Akt signaling pathway by (2S)-Flavanomarein.

Nrf2/ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway is the primary cellular defense mechanism against oxidative stress. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or electrophiles, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the ARE, inducing the expression of a battery of antioxidant and cytoprotective genes. Flavonoids are well-known activators of the Nrf2/ARE pathway.[11] They can promote the dissociation of Nrf2 from Keap1, leading to an enhanced antioxidant response.[12]

Figure 2: Activation of the Nrf2/ARE antioxidant pathway by (2S)-Flavanomarein.

Experimental Protocols

Protocol 1: In Vitro Lipid Accumulation Assay in HepG2 Cells

This protocol is adapted from methodologies used to assess the lipid-lowering effects of compounds in a cell-based model of hepatic steatosis.[13]

-

Cell Culture: Culture human hepatoma (HepG2) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Induction of Steatosis: Seed HepG2 cells in 96-well plates. After reaching 80-90% confluency, induce lipid accumulation by treating the cells with a mixture of free fatty acids (e.g., a 2:1 molar ratio of oleic acid to palmitic acid, complexed to BSA) for 24 hours.

-

Treatment: Co-treat the cells with various concentrations of (2S)-Flavanomarein (dissolved in DMSO, final concentration ≤0.1%) and the free fatty acid mixture for 24 hours. Include a vehicle control (DMSO) and a positive control (e.g., fenofibrate).

-

Lipid Staining:

-

Wash the cells with phosphate-buffered saline (PBS).

-

Fix the cells with 4% paraformaldehyde for 30 minutes.

-

Wash again with PBS.

-

Stain intracellular lipid droplets with Oil Red O or a fluorescent dye such as BODIPY 493/503 for 30-60 minutes.

-

-

Quantification:

-

For Oil Red O, extract the dye with isopropanol and measure the absorbance at approximately 510 nm.

-

For BODIPY, measure the fluorescence intensity using a microplate reader (excitation/emission ~485/515 nm).

-

Normalize the lipid content to cell viability, which can be assessed in a parallel plate using an MTT or CCK-8 assay.

-

Protocol 2: In Vivo Diabetic Nephropathy Model in Rats

This protocol is based on standard methods for inducing and evaluating diabetic nephropathy in rodent models.[9]

-

Animal Model: Use male Sprague-Dawley or Wistar rats (6-8 weeks old).

-

Induction of Diabetes: After a one-week acclimatization period, induce type 2 diabetes by feeding the rats a high-fat diet for 2-4 weeks, followed by a single intraperitoneal injection of a low dose of streptozotocin (STZ; 30-40 mg/kg body weight), dissolved in citrate buffer (pH 4.5). Monitor blood glucose levels; rats with fasting blood glucose >250 mg/dL are considered diabetic.

-

Treatment Groups: Divide the diabetic rats into several groups:

-

Diabetic control (vehicle treatment).

-

(2S)-Flavanomarein treated groups (e.g., low and high doses, administered daily by oral gavage).

-

Positive control (e.g., an ACE inhibitor like lisinopril).

-

A non-diabetic control group.

-

-

Treatment Period: Continue the treatment for 8-12 weeks.

-

Biomarker Analysis:

-

Weekly: Monitor body weight and blood glucose levels.

-

End of Study: Place rats in metabolic cages to collect 24-hour urine for measurement of urinary microalbumin and creatinine. Collect blood samples to measure serum creatinine and blood urea nitrogen (BUN).

-

-

Histopathology: At the end of the study, euthanize the animals and harvest the kidneys. Fix a portion of the kidney tissue in 10% neutral buffered formalin for histopathological examination (e.g., H&E and PAS staining) to assess glomerular and tubular damage.

Experimental Workflow Visualization

The isolation and purification of (2S)-Flavanomarein from its natural source, such as Coreopsis tinctoria, is a multi-step process. The following diagram illustrates a typical workflow.

Figure 3: General workflow for the isolation and purification of (2S)-Flavanomarein.

Conclusion

(2S)-Flavanomarein is a promising natural compound with significant antioxidant and metabolic regulatory properties. Its potential to modulate key signaling pathways such as PI3K/Akt and Nrf2/ARE makes it a valuable candidate for further investigation in the context of metabolic disorders, particularly diabetic nephropathy, and conditions associated with oxidative stress. This guide provides a foundational resource for researchers to design and execute further studies to fully elucidate the therapeutic potential of this flavanone glycoside.

References

- 1. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. asianpubs.org [asianpubs.org]

- 4. myfoodresearch.com [myfoodresearch.com]

- 5. Antioxidant and Antiradical Properties of Selected Flavonoids and Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Antioxidant Activity and Phenolic and Flavonoid Contents of the Extract and Subfractions of Euphorbia splendida Mobayen - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-adipogenic effect of the flavonoids through the activation of AMPK in palmitate (PA)-treated HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Synergistic effect of phytochemicals on cholesterol metabolism and lipid accumulation in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ukm.my [ukm.my]

Unveiling the Natural Reserves of (2R)-Flavanomarein: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural sources of (2R)-Flavanomarein, a flavanone of significant interest for its potential therapeutic properties. This document outlines the primary plant source, quantitative data on its abundance, detailed experimental protocols for its extraction and analysis, and a visualization of its biosynthetic origin.

Primary Natural Source: Coreopsis tinctoria Nutt.

(2R)-Flavanomarein is predominantly found in the flowering tops of Coreopsis tinctoria Nutt., a medicinal plant also known as "Snow Chrysanthemum".[1][2] This plant is a rich source of various flavonoids, with (2R)-Flavanomarein being one of its main active components.[1]

Quantitative Analysis of (2R)-Flavanomarein in Coreopsis tinctoria

The concentration of (2R)-Flavanomarein varies depending on the part of the plant and the extraction method used. The following tables summarize the quantitative data from different studies.

Table 1: Concentration of (2R)-Flavanomarein in Different Parts of Coreopsis tinctoria

| Plant Part | Method | Concentration (mg/g of dry weight) | Reference |

| Flowers | Capillary Zone Electrophoresis | Varies (specific value not in snippet) | [3][4] |

| Buds | Capillary Zone Electrophoresis | Varies (specific value not in snippet) | [3][4] |

| Seeds | Capillary Zone Electrophoresis | Varies (specific value not in snippet) | [3][4] |

| Stems | Capillary Zone Electrophoresis | Varies (specific value not in snippet) | [3][4] |

| Leaves | Capillary Zone Electrophoresis | Varies (specific value not in snippet) | [3][4] |

Table 2: Concentration of (2R)-Flavanomarein in Coreopsis tinctoria Flowering Top Extracts

| Extract Type | Method | Concentration (% of extract) | Reference |

| Fresh Aqueous Extract | HPLC | 4.4 - 7.9% | [5] |

| Ethyl Acetate Fraction | HPLC | Not specified | [5] |

| Enriched Ethanol Extract | HPLC | 138.50 mg/g | [6] |

Experimental Protocols

Extraction of (2R)-Flavanomarein from Coreopsis tinctoria Flowering Tops

This protocol is based on a traditional infusion method followed by solvent partitioning.

Materials:

-

Dried flowering tops of Coreopsis tinctoria

-

Deionized water

-

Hexane

-

Ethyl acetate (AcOEt)

Procedure:

-

Infusion: Prepare an infusion by adding 150 mL of boiling water to 5 g of dried Coreopsis tinctoria flowering tops.[7]

-

Allow the mixture to steep and then cool to room temperature.

-

Filter the infusion to remove solid plant material.

-

Solvent Partitioning:

-

Perform a liquid-liquid extraction of the aqueous infusion with an equal volume of a 1:1 (v/v) mixture of hexane and ethyl acetate. Separate the layers and collect the aqueous fraction.

-

Further partition the aqueous fraction with an equal volume of 100% ethyl acetate.[7]

-

Collect the ethyl acetate fraction, which will be enriched with (2R)-Flavanomarein.

-

-

Concentration: Evaporate the ethyl acetate under reduced pressure to obtain the crude extract.

Isolation of (2R)-Flavanomarein by Column Chromatography

Materials:

-

Crude ethyl acetate extract of Coreopsis tinctoria

-

Silica gel for column chromatography

-

Sephadex LH-20

-

Solvent system (e.g., a gradient of hexane and ethyl acetate)

Procedure:

-

Silica Gel Chromatography:

-

Dissolve the crude extract in a minimal amount of the initial mobile phase.

-

Pack a glass column with silica gel slurried in the initial mobile phase.

-

Load the dissolved extract onto the column.

-

Elute the column with a gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.

-

Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).[5]

-

-

Sephadex LH-20 Chromatography:

-

Pool the fractions containing (2R)-Flavanomarein from the silica gel column and concentrate them.

-

Dissolve the concentrated fraction in a suitable solvent (e.g., methanol).

-

Apply the sample to a Sephadex LH-20 column equilibrated with the same solvent.

-

Elute with the same solvent and collect fractions. This step helps to remove smaller impurities.

-

-

Purity Assessment: Analyze the purified fractions by HPLC to confirm the purity of (2R)-Flavanomarein.

Quantification of (2R)-Flavanomarein by High-Performance Liquid Chromatography (HPLC)

Instrumentation:

-

HPLC system with a photodiode array (PDA) detector.

-

C18 analytical column (e.g., 100 x 2.0 mm i.d., 2.5μm).[7]

Chromatographic Conditions:

-

Mobile Phase: A gradient of acetonitrile and water containing 0.5% formic acid.[7]

-

Gradient Example: Start with 5% acetonitrile and increase to 20% over 60 minutes.[7]

-

-

Flow Rate: 0.25 mL/min.[7]

-

Column Temperature: 35°C.[7]

-

Detection Wavelength: 280 nm for flavanones.[5]

-

Injection Volume: 5 µL.[7]

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of purified (2R)-Flavanomarein of known concentrations.

-

Sample Preparation: Accurately weigh the extract or plant material, dissolve it in a suitable solvent (e.g., methanol), and filter it through a 0.45 µm syringe filter.

-

Analysis: Inject the standard solutions and the sample solution into the HPLC system.

-

Quantification: Construct a calibration curve by plotting the peak area of the (2R)-Flavanomarein standard against its concentration. Determine the concentration of (2R)-Flavanomarein in the sample by interpolating its peak area on the calibration curve.

Visualizations

Biosynthetic Pathway of (2R)-Flavanomarein

(2R)-Flavanomarein is a flavanone, a class of flavonoids synthesized through the phenylpropanoid pathway. The flavanone backbone is formed from phenylalanine, which is converted to cinnamic acid and then to p-coumaroyl-CoA. This molecule, along with three molecules of malonyl-CoA, enters the flavonoid biosynthesis pathway. The key enzymes chalcone synthase (CHS) and chalcone isomerase (CHI) are responsible for the formation of the flavanone core structure. It is suggested that (2R)-Flavanomarein is formed from its corresponding chalcone, marein, through a chemical ring closure.[5]

References

- 1. Study on the metabolism profile of flavanomarein in Coreopsis tinctoria Nutt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Quantitative analysis of flavonoids and phenolic acid in Coreopsis tinctoria Nutt. by capillary zone electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. repositorio.ulisboa.pt [repositorio.ulisboa.pt]

- 6. Protective Effect of Effective Components of Coreopsis tinctoria Nutt on Retinopathy of db/db Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. repositorio.ulisboa.pt [repositorio.ulisboa.pt]

The Biosynthesis of (2R)-Flavanomarein in Coreopsis tinctoria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the biosynthetic pathway of (2R)-Flavanomarein, a key bioactive flavonoid found in the medicinal plant Coreopsis tinctoria. This document outlines the enzymatic steps, relevant quantitative data, and detailed experimental protocols for the study of this pathway, intended to support further research and development in phytochemistry and drug discovery.

Introduction

Coreopsis tinctoria Nutt., a member of the Asteraceae family, is a plant with a rich history in traditional medicine, known for its therapeutic properties in managing conditions such as hyperlipidemia, hypertension, and diabetes.[1] The primary active constituents responsible for these effects are flavonoids, with flavanomarein being a major component.[1][2] Understanding the biosynthesis of flavanomarein is crucial for optimizing its production, exploring its pharmacological potential, and developing novel therapeutic agents. This guide synthesizes current knowledge on the metabolic route to (2R)-Flavanomarein in C. tinctoria.

The Biosynthetic Pathway of (2R)-Flavanomarein

The biosynthesis of (2R)-Flavanomarein proceeds through the general flavonoid pathway, starting from the primary metabolite phenylalanine. This pathway involves a series of enzymatic reactions that build the characteristic C6-C3-C6 flavonoid skeleton. While the complete enzymatic machinery specific to C. tinctoria is an active area of research, a putative pathway can be constructed based on identified metabolites and conserved plant biosynthetic logic.

The key steps are initiated by the conversion of phenylalanine to cinnamic acid, which is then converted to 4-coumaroyl-CoA. This precursor enters the core flavonoid pathway, leading to the formation of a chalcone scaffold, which is subsequently isomerized, hydroxylated, and glycosylated to yield (2R)-Flavanomarein. Key enzymes in this pathway that have been identified in C. tinctoria through transcriptomic studies include Phenylalanine ammonia-lyase (PAL), 4-coumarate-CoA ligase (4CL), Cinnamate-4-hydroxylase (C4H), Chalcone synthase (CHS), Chalcone isomerase (CHI), Flavanone 3-hydroxylase (F3H), and Flavonoid 3'-hydroxylase (F3'H).[3][4]

Caption: Putative biosynthetic pathway of (2R)-Flavanomarein.

Quantitative Data

The concentration of flavonoids, including flavanomarein, varies depending on the part of the plant and its developmental stage. The flowers of C. tinctoria generally exhibit the highest concentration of these compounds.

Table 1: Total Flavonoid Content in Coreopsis tinctoria

| Plant Part/Stage | Total Flavonoid Content (mg/g) | Reference |

| Flowers (Stage 3) | 81.60 | [3] |

| Flowers (Stage 1) | 73.65 | [3] |

| Flowers (Stage 2) | 68.78 | [3] |

| Flowers (Stage 4) | 45.98 | [3] |

| Buds | 12.57 - 13.73% | [3] |

Table 2: Concentration of Key Flavonoids in Coreopsis tinctoria Flowers

| Compound | Concentration Range (µg/g) | Analytical Method | Reference |

| Flavanomarein | Varies significantly with origin and developmental stage | CZE, UPLC-MS/MS | [5][6][7] |

| Okanin | Varies | CZE | [5][6] |

| Taxifolin-7-O-glucoside | Varies | CZE | [5][6] |

| Quercetagetin-7-O-glucoside | Varies | CZE | [5][6] |

| Okanin 4'-O-glucoside | Varies | CZE | [5][6] |

Note: Specific quantitative values for enzyme kinetics (Km, Vmax) and absolute gene expression levels for the enzymes in the (2R)-Flavanomarein pathway in C. tinctoria are not yet widely available in the literature and represent a key area for future research.

Experimental Protocols

Extraction and Quantification of Flavanomarein and Other Flavonoids

This section details a general workflow for the extraction and analysis of flavonoids from C. tinctoria, adapted from methodologies reported in the literature.[5][6][7]

Caption: Workflow for flavonoid extraction and analysis.

Protocol 1: Ultrasound-Assisted Extraction

-

Sample Preparation: Collect fresh plant material (e.g., flowers), dry at a controlled temperature (e.g., 50°C) to a constant weight, and grind into a fine powder.

-

Extraction: Accurately weigh approximately 0.5 g of the powdered sample into a centrifuge tube. Add 25 mL of methanol (or 70% ethanol).

-

Ultrasonication: Sonicate the mixture for 30-60 minutes at room temperature.

-

Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.

-

Collection: Collect the supernatant. Repeat the extraction process on the pellet twice more to ensure complete extraction.

-

Pooling and Filtration: Pool the supernatants and filter through a 0.22 µm syringe filter into a vial for analysis.

Protocol 2: UPLC-MS/MS Analysis of Flavonoids [7]

-

Instrumentation: An ultra-high-performance liquid chromatography system coupled with a tandem quadrupole time-of-flight mass spectrometer (UPLC-QTOF-MS).

-

Column: A C18 reversed-phase column (e.g., Waters ACQUITY UPLC HSS T3 C18, 100 mm × 2.1 mm, 1.8 µm).

-

Mobile Phase:

-

A: Water with 0.05% formic acid

-

B: Acetonitrile with 0.05% formic acid

-

-

Gradient Elution:

-

0–1 min, 10–20% B

-

1–9 min, 20–70% B

-

9–12.5 min, 70–95% B

-

12.5–13.5 min, 95% B

-

13.5–13.6 min, 95–10% B

-

13.6–15 min, 10% B

-

-

Flow Rate: 0.35 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 2 µL.

-

Mass Spectrometry: Operated in both positive and negative ion modes for comprehensive metabolite identification.

In Vitro Chalcone Isomerase (CHI) Activity Assay

This protocol is a general method for assessing the activity of CHI, a key enzyme in the flavanomarein pathway, and can be adapted for protein extracts from C. tinctoria.[8]

Protocol 3: Recombinant Protein Expression and Assay

-

Gene Cloning and Expression:

-

Identify the putative CHI gene from C. tinctoria transcriptome data.

-

Amplify the open reading frame (ORF) by PCR.

-

Clone the ORF into an expression vector (e.g., pET-32a).

-

Transform the construct into an E. coli expression strain (e.g., BL21).

-

Induce protein expression with IPTG.

-

-

Protein Purification:

-

Lyse the bacterial cells and purify the recombinant CHI protein using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).

-

-

Enzymatic Assay:

-

Prepare a reaction mixture (total volume of 50 µL) containing:

-

50 mM potassium phosphate buffer (pH 7.5)

-

50 µM naringenin chalcone (substrate)

-

10 µg of purified recombinant CHI protein

-

-

Use a protein extract from E. coli transformed with an empty vector as a negative control.

-

Incubate the reaction at 30°C for 5 minutes.

-

-

Product Extraction and Analysis:

-

Stop the reaction and extract the product by adding 100 µL of ethyl acetate and vortexing.

-

Centrifuge at 12,000 rpm for 10 minutes.

-

Analyze the ethyl acetate supernatant by HPLC to detect the formation of naringenin from naringenin chalcone.

-

Conclusion and Future Directions

This guide provides a foundational understanding of the biosynthesis of (2R)-Flavanomarein in Coreopsis tinctoria. The putative pathway highlights the key enzymatic steps and intermediates. While significant progress has been made in identifying the flavonoids present in this plant and the genes of the general flavonoid pathway, further research is needed to fully elucidate the specific enzymes and regulatory mechanisms involved in flavanomarein production.

Future research should focus on:

-

Enzyme Characterization: Isolation and kinetic characterization of the specific Chalcone Isomerase (CHI), Flavanone 3-hydroxylase (F3H), Flavonoid 3'-hydroxylase (F3'H), and UDP-glucose dependent glucosyltransferase (UGT) responsible for (2R)-Flavanomarein synthesis in C. tinctoria.

-

Regulatory Network Analysis: Investigation of the transcription factors and signaling pathways that regulate the expression of the biosynthetic genes in response to developmental and environmental cues.

-

Metabolic Engineering: Utilizing the knowledge of the pathway to engineer microbial or plant systems for enhanced production of flavanomarein for therapeutic applications.

By addressing these research gaps, a more complete picture of this important metabolic pathway will emerge, paving the way for novel applications in medicine and biotechnology.

References

- 1. Study on the metabolism profile of flavanomarein in Coreopsis tinctoria Nutt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. intjmorphol.com [intjmorphol.com]

- 3. Frontiers | Comparison of Metabolome and Transcriptome of Flavonoid Biosynthesis in Two Colors of Coreopsis tinctoria Nutt. [frontiersin.org]

- 4. Comparison of Metabolome and Transcriptome of Flavonoid Biosynthesis in Two Colors of Coreopsis tinctoria Nutt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Quantitative analysis of flavonoids and phenolic acid in Coreopsis tinctoria Nutt. by capillary zone electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolomics study of flavonoids in Coreopsis tinctoria of different origins by UPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Chalcone Isomerase a Key Enzyme for Anthocyanin Biosynthesis in Ophiorrhiza japonica [frontiersin.org]

(2R)-Flavanomarein: A Comprehensive Technical Guide on its Biological Activity and Pharmacological Effects

(2R)-Flavanomarein, a flavonoid glycoside primarily isolated from Coreopsis tinctoria, has emerged as a compound of significant interest in the scientific community due to its diverse biological activities and potential therapeutic applications. This technical guide provides an in-depth analysis of the biological and pharmacological effects of (2R)-Flavanomarein, with a focus on its antioxidant and anti-inflammatory properties and its role in modulating key signaling pathways implicated in various disease states.

Chemical Identity and Isolation

(2R)-Flavanomarein, with the chemical formula C₂₁H₂₂O₁₁ and a molecular weight of 450.39 g/mol , is structurally identified as (2R,3R)-taxifolin 7-O-β-D-glucopyranoside[1]. Its CAS number is 577-38-8[1][2]. The isolation of (2R)-Flavanomarein from its primary source, the flowers of Coreopsis tinctoria, involves a multi-step process.

A general workflow for the isolation and purification of (2R)-Flavanomarein is outlined below. This process typically involves extraction, followed by a series of chromatographic separations to yield the pure compound.

Biological Activities and Pharmacological Effects

(2R)-Flavanomarein exhibits a range of biological activities, with its antioxidant and anti-inflammatory effects being the most extensively studied. These properties underpin its potential therapeutic applications in conditions such as acute pancreatitis and diabetic nephropathy.

Antioxidant Activity

Table 1: Antioxidant Activity of Flavonoids from Coreopsis tinctoria

| Compound | Assay | IC50 (μmol/L) |

| Okanin-4'-O-β-D-glucopyranoside | DPPH | 17.29 ± 0.17 |

| 3',4',7,8-Tetrahydroxyflavanone | DPPH | 70.09 ± 0.09 |

| Okanin-4'-O-β-D-glucopyranoside | ABTS | 22.86 ± 0.21 |

| 3',4',7,8-Tetrahydroxyflavanone | ABTS | 33.4 ± 0.18 |

Note: Data for compounds other than (2R)-Flavanomarein, presented for contextual understanding of flavonoids from the same source.

Anti-inflammatory Effects

(2R)-Flavanomarein has demonstrated significant anti-inflammatory properties, which are closely linked to its antioxidant activity. It is known to modulate inflammatory signaling pathways, contributing to its protective effects in inflammatory conditions.

Modulation of Signaling Pathways

(2R)-Flavanomarein exerts its biological effects through the modulation of critical intracellular signaling pathways, most notably the Nrf2/HO-1 and PI3K/Akt pathways.

Nrf2/HO-1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway is a crucial cellular defense mechanism against oxidative stress. (2R)-Flavanomarein has been shown to activate this pathway, leading to the upregulation of antioxidant enzymes and cytoprotective genes.

Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or in the presence of activators like (2R)-Flavanomarein, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, including HO-1, leading to their transcription and subsequent protein expression. This cascade ultimately enhances the cell's antioxidant capacity.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) pathway is a central signaling cascade that regulates a wide range of cellular processes, including cell survival, growth, and metabolism. Flavonoids, including (2R)-Flavanomarein, have been shown to modulate this pathway, which is often dysregulated in diseases like diabetic nephropathy.

Activation of the PI3K/Akt pathway can lead to the phosphorylation and activation of downstream targets that promote cell survival and inhibit apoptosis. In the context of diabetic nephropathy, modulation of this pathway by (2R)-Flavanomarein may contribute to its protective effects on renal cells.

Pharmacological Effects in Disease Models

The therapeutic potential of (2R)-Flavanomarein has been investigated in preclinical models of acute pancreatitis and diabetic nephropathy.

Acute Pancreatitis

In experimental models of acute pancreatitis, (2R)-Flavanomarein has been shown to exert protective effects. While specific data on its impact on biochemical markers like serum amylase and lipase are not detailed in the available literature, the protective mechanism is attributed to its anti-inflammatory and antioxidant properties, likely mediated through the Nrf2/HO-1 pathway.

Diabetic Nephropathy

(2R)-Flavanomarein has been identified as a promising agent for the management of diabetic nephropathy. Its beneficial effects are linked to its ability to modulate the PI3K/Akt pathway, which is implicated in the pathogenesis of this condition. Although quantitative data on its effects on key markers such as proteinuria and serum creatinine levels are not extensively reported, its mechanism of action suggests a potential to ameliorate renal damage associated with diabetes.

Experimental Protocols

Antioxidant Activity Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

-

Prepare a stock solution of (2R)-Flavanomarein in a suitable solvent (e.g., methanol).

-

Prepare a fresh solution of DPPH in methanol.

-

In a 96-well plate, add different concentrations of the sample solution.

-

Add the DPPH solution to each well and incubate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.

-

Calculate the percentage of radical scavenging activity and determine the IC50 value.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:

-

Prepare ABTS radical cation solution by reacting ABTS stock solution with potassium persulfate and incubating in the dark.

-

Dilute the ABTS radical solution with a suitable buffer to a specific absorbance.

-

Add different concentrations of the (2R)-Flavanomarein solution to the ABTS radical solution.

-

Incubate for a specific time at room temperature.

-

Measure the absorbance at a specific wavelength (e.g., 734 nm).

-

Calculate the percentage of inhibition and determine the IC50 value.

Western Blot Analysis for Signaling Pathway Proteins

-

Cell Culture and Treatment: Culture appropriate cell lines (e.g., HK-2 cells for diabetic nephropathy studies) and treat with various concentrations of (2R)-Flavanomarein for a specified duration.

-

Protein Extraction: Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration using a suitable method (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins based on molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a suitable blocking buffer to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., Nrf2, HO-1, p-Akt, Akt).

-

Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

(2R)-Flavanomarein is a promising natural compound with significant antioxidant and anti-inflammatory properties. Its ability to modulate the Nrf2/HO-1 and PI3K/Akt signaling pathways provides a mechanistic basis for its observed protective effects in preclinical models of acute pancreatitis and diabetic nephropathy. Further research is warranted to fully elucidate its therapeutic potential, including the determination of specific quantitative efficacy data and detailed investigation of its mechanism of action in various disease contexts. The methodologies and information presented in this guide provide a solid foundation for researchers and drug development professionals interested in the further exploration of (2R)-Flavanomarein.

References

Unraveling the Therapeutic Potential: A Technical Guide to the Antioxidant and Anti-inflammatory Mechanisms of (2R)-Flavanomarein

For Immediate Release

This technical guide provides a comprehensive overview of the antioxidant and anti-inflammatory mechanisms of (2R)-Flavanomarein, a flavanone glycoside found in plants such as Coreopsis tinctoria Nutt., also known as Snow Chrysanthemum. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound. While direct experimental data on isolated (2R)-Flavanomarein is limited, this guide synthesizes the current understanding of its role as a key bioactive constituent and extrapolates its mechanistic pathways based on the well-established activities of the broader flavonoid class.

(2R)-Flavanomarein is recognized as one of the principal active ingredients in Coreopsis tinctoria, a plant with traditional uses in managing conditions like diabetes and hypertension.[1][2] Network pharmacology studies suggest that flavanomarein may contribute to these effects by modulating various signaling pathways, including the PI3K/Akt, insulin, and mTOR pathways.[2] However, most research has focused on the effects of the whole plant extract or its total flavonoid content, underscoring the need for further investigation into the specific contributions of (2R)-Flavanomarein.[3][4]

Antioxidant Mechanisms of Flavonoids: A Framework for (2R)-Flavanomarein

Flavonoids are renowned for their antioxidant properties, which are foundational to their various health benefits. The primary mechanisms by which flavonoids are thought to exert these effects, and by extension, the putative mechanisms of (2R)-Flavanomarein, include direct radical scavenging and modulation of cellular antioxidant defense systems.

Direct Radical Scavenging Activity

Flavonoids can directly neutralize a wide array of reactive oxygen species (ROS) and reactive nitrogen species (RNS) through hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms. The effectiveness of this activity is often quantified using various in vitro assays.

Table 1: Representative In Vitro Antioxidant Activity of Flavonoids

| Assay Type | Description | Typical IC₅₀ Range for Flavonoids (µg/mL) | Key Structural Features for Activity |

| DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay | Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow. | 1 - 100 | Presence of hydroxyl groups, particularly a catechol group in the B-ring. |

| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay | Measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation. This assay is applicable to both hydrophilic and lipophilic antioxidants. | 1 - 50 | Similar to DPPH, hydroxyl groups are crucial. |

| ORAC (Oxygen Radical Absorbance Capacity) Assay | Measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. | 100 - 5000 (µmol TE/g) | Overall molecular structure and hydroxyl group positioning. |

| FRAP (Ferric Reducing Antioxidant Power) Assay | Measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, resulting in a blue-colored product. | 50 - 1000 (µmol Fe²⁺/g) | Presence of electron-donating hydroxyl groups. |

Note: The IC₅₀ values presented are representative of the flavonoid class and are not specific to (2R)-Flavanomarein due to a lack of available data.

Modulation of Endogenous Antioxidant Systems

Beyond direct scavenging, flavonoids can enhance the cellular antioxidant defense network. A key mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the upregulation of a suite of antioxidant and detoxifying enzymes.

Anti-inflammatory Mechanisms of Flavonoids: A Framework for (2R)-Flavanomarein

Chronic inflammation is a key driver of many diseases. Flavonoids have demonstrated potent anti-inflammatory effects by modulating key signaling pathways and inhibiting the production of inflammatory mediators.

Inhibition of Pro-inflammatory Signaling Pathways

Two of the most critical signaling pathways in inflammation are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Flavonoids are known to inhibit these pathways at multiple points.

-

NF-κB Pathway: In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Flavonoids can inhibit the phosphorylation of IκBα, thereby preventing NF-κB activation.[5][6][7]

-

MAPK Pathway: The MAPK family includes key kinases such as ERK, JNK, and p38. These are activated by various inflammatory signals and in turn activate transcription factors like AP-1, leading to the production of inflammatory cytokines. Flavonoids have been shown to suppress the phosphorylation of these MAPK proteins.[5][7][8]

Inhibition of Pro-inflammatory Mediators

The activation of NF-κB and MAPK pathways leads to the increased expression and activity of enzymes and cytokines that drive the inflammatory response. Flavonoids can directly inhibit these mediators.

Table 2: Representative Anti-inflammatory Activity of Flavonoids

| Target | Description | Method of Measurement | Typical Inhibition Range for Flavonoids |

| Nitric Oxide (NO) Production | Overproduction of NO by inducible nitric oxide synthase (iNOS) contributes to inflammation. | Griess Assay in LPS-stimulated macrophages (e.g., RAW 264.7). | IC₅₀: 10 - 100 µM |

| Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) | Key signaling molecules that orchestrate the inflammatory response. | ELISA or qPCR in LPS-stimulated macrophages or other relevant cell types. | 20 - 80% inhibition at 10-50 µM |

| Cyclooxygenase-2 (COX-2) | Enzyme responsible for the synthesis of prostaglandins, which are key inflammatory mediators. | Western Blot or qPCR for expression; enzyme activity assays for function. | IC₅₀: 5 - 50 µM |

| Lipoxygenase (LOX) | Enzyme involved in the synthesis of leukotrienes, another class of inflammatory mediators. | Enzyme activity assays. | IC₅₀: 1 - 20 µM |

Note: The quantitative data are representative of the flavonoid class and are not specific to (2R)-Flavanomarein due to a lack of available data.

Detailed Experimental Protocols

The following are generalized protocols for key assays used to determine the antioxidant and anti-inflammatory activity of flavonoids. These can be adapted for the specific investigation of (2R)-Flavanomarein.

DPPH Radical Scavenging Assay

-

Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare a series of concentrations of the test compound (e.g., (2R)-Flavanomarein) in methanol. A known antioxidant, such as ascorbic acid or quercetin, should be used as a positive control.

-

Assay Procedure: In a 96-well plate, add 100 µL of the test compound solution to 100 µL of the DPPH solution. For the blank, use 100 µL of methanol instead of the test compound.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the concentration of the test compound.[9][10]

Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

-

Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a vehicle control (no LPS, no compound) and a positive control (LPS only).

-

Griess Assay: After incubation, collect 50 µL of the cell culture supernatant and mix it with 50 µL of Griess Reagent A (sulfanilamide solution) followed by 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution).

-

Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.

-

Calculation: The concentration of nitrite (a stable product of NO) is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-only control. A cell viability assay (e.g., MTT) should be performed in parallel to ensure that the observed inhibition is not due to cytotoxicity.

Western Blot for NF-κB and MAPK Pathway Proteins

-

Cell Lysis: After treatment and/or stimulation as described above, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and then transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against total and phosphorylated forms of p65, IκBα, p38, JNK, and ERK overnight at 4°C.

-

Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software. The levels of phosphorylated proteins are typically normalized to their total protein levels to determine the extent of activation.

References

- 1. researchgate.net [researchgate.net]

- 2. intjmorphol.com [intjmorphol.com]

- 3. researchgate.net [researchgate.net]

- 4. Research progress on separation and characterization of bioflavonoids from Coreopsis tinctoria Nutt. | Journal of Food Bioactives [isnff-jfb.com]

- 5. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Flavonoids Identified from Korean Scutellaria baicalensis Georgi Inhibit Inflammatory Signaling by Suppressing Activation of NF-κB and MAPK in RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ajol.info [ajol.info]

An In-Depth Technical Guide on the Metabolism and Biotransformation Pathways of (2R)-Flavanomarein

For Researchers, Scientists, and Drug Development Professionals

(2R)-Flavanomarein, a prominent bioactive flavonoid glycoside primarily found in Coreopsis tinctoria, has garnered significant interest for its potential therapeutic properties. However, its clinical utility is influenced by its extensive metabolism and low bioavailability. This technical guide provides a comprehensive overview of the current understanding of the metabolism and biotransformation pathways of (2R)-Flavanomarein, with a focus on preclinical data derived from rodent models.

Executive Summary

(2R)-Flavanomarein, also known as marein, undergoes substantial biotransformation following administration, leading to a complex profile of metabolites. In vivo and in vitro studies have demonstrated that the primary metabolic routes include isomerization, hydrolysis, hydroxylation, glucuronidation, methylation, and dehydrogenation. The parent compound is rarely detected in systemic circulation after oral administration, indicating a high first-pass metabolism. The liver and gut microbiota play crucial roles in these metabolic conversions. This guide summarizes the identified metabolites, outlines the key metabolic pathways, and details the experimental methodologies used to elucidate these processes.

In Vivo Metabolism and Biotransformation

Studies in rat models have been instrumental in characterizing the in vivo metabolic fate of (2R)-Flavanomarein. Following oral and intravenous administration, a multitude of metabolites have been identified in plasma, urine, and feces.

Identified Metabolites

A comprehensive analysis using Ultra-Performance Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS/MS) has led to the identification of numerous metabolites. After oral administration in rats, a significant number of metabolites are formed, while the parent compound is often absent in plasma and urine, underscoring its extensive metabolism.[1] The identified metabolites result from a series of biotransformation reactions.

Primary Metabolic Pathways

The metabolism of (2R)-Flavanomarein is multifaceted, involving both Phase I and Phase II reactions.[2] The key transformation pathways are detailed below.

Phase I Reactions:

-

Isomerization: (2R)-Flavanomarein can isomerize to marein.

-

Hydrolysis: The glycosidic bond can be cleaved, releasing the aglycone.

-

Hydroxylation: The addition of hydroxyl groups to the flavonoid structure is a common modification.

-

Dehydrogenation: The removal of hydrogen atoms can also occur.

Phase II Reactions:

-

Glucuronidation: Conjugation with glucuronic acid is a major metabolic pathway for flavonoids, increasing their water solubility for excretion.[1]

-

Methylation: The addition of methyl groups is another key modification.

-

Acetylation: Acetyl group conjugation has also been observed.[1]

-

Sulfation: Conjugation with sulfate groups is a common route of flavonoid metabolism.

These reactions result in a diverse array of metabolites, which are then eliminated from the body, primarily through urine and feces.[1]

The major biotransformation pathways of (2R)-Flavanomarein are depicted in the following diagram:

In Vitro Metabolism

To further investigate the metabolic stability and pathways, in vitro studies using rat liver microsomes have been conducted. These experiments provide a controlled environment to study the enzymatic reactions involved in the biotransformation of (2R)-Flavanomarein.

Rat Liver Microsome Studies

Incubation of (2R)-Flavanomarein with rat liver microsomes has confirmed its metabolic transformation. One study reported a liver extraction rate of 0.08, suggesting good metabolic stability in this in vitro system.[1] These studies are crucial for identifying the specific enzymes, such as cytochrome P450 (CYP450) isoforms, responsible for the Phase I metabolic reactions.

The general workflow for a rat liver microsome experiment is illustrated below:

Quantitative Data

While numerous metabolites have been qualitatively identified, there is a notable lack of publicly available quantitative pharmacokinetic data for (2R)-Flavanomarein and its individual metabolites. Parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the curve (AUC), and half-life (t1/2) are critical for understanding the absorption, distribution, metabolism, and excretion (ADME) profile and for designing further studies. The tables below are structured to be populated as this data becomes available.

Table 1: Pharmacokinetic Parameters of (2R)-Flavanomarein and its Major Metabolites in Rats (Oral Administration)

| Compound | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) |

| (2R)-Flavanomarein | N/A | N/A | N/A | N/A |

| Metabolite 1 | N/A | N/A | N/A | N/A |

| Metabolite 2 | N/A | N/A | N/A | N/A |

| ... | N/A | N/A | N/A | N/A |

N/A: Not Available in the reviewed literature.

Table 2: Pharmacokinetic Parameters of (2R)-Flavanomarein and its Major Metabolites in Rats (Intravenous Administration)

| Compound | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) |

| (2R)-Flavanomarein | N/A | N/A | N/A | N/A |

| Metabolite 1 | N/A | N/A | N/A | N/A |

| Metabolite 2 | N/A | N/A | N/A | N/A |

| ... | N/A | N/A | N/A | N/A |

N/A: Not Available in the reviewed literature.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. The following sections outline the typical methodologies employed in the study of (2R)-Flavanomarein metabolism.

In Vivo Metabolism Study in Rats

-

Animal Model: Male Sprague-Dawley rats are commonly used. Animals are housed in controlled conditions with a standard diet and water ad libitum.

-

Drug Administration: (2R)-Flavanomarein is typically administered via oral gavage or intravenous injection. The dosage and vehicle (e.g., 0.5% carboxymethylcellulose sodium) should be clearly defined.

-

Sample Collection: Blood samples are collected at various time points post-administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) via the tail vein or another appropriate method. Urine and feces are collected over specified intervals using metabolic cages.

-

Sample Preparation: Plasma is separated from blood by centrifugation. Urine and fecal samples are homogenized. All samples are typically stored at -80°C until analysis. For analysis, samples undergo protein precipitation (e.g., with acetonitrile or methanol) followed by centrifugation. The supernatant is then used for analysis.

-

Analytical Method: UPLC-Q-TOF-MS/MS is the method of choice for identifying and quantifying metabolites.

In Vitro Rat Liver Microsome Incubation

-

Materials: Pooled rat liver microsomes, (2R)-Flavanomarein, NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and phosphate buffer (pH 7.4).

-

Incubation: (2R)-Flavanomarein is incubated with the rat liver microsomes and the NADPH regenerating system in a shaking water bath at 37°C. Control incubations without the NADPH regenerating system are also performed.

-

Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) to monitor the progress of the reaction.

-

Reaction Termination: The reaction is stopped at each time point by adding a quenching solvent, typically cold acetonitrile or methanol.

-

Sample Processing: The quenched samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.

-

Analysis: The samples are analyzed by UPLC-Q-TOF-MS/MS to identify and quantify the remaining parent compound and the formed metabolites.

UPLC-Q-TOF-MS/MS Analysis

-

Chromatographic System: A typical system would be a Waters ACQUITY UPLC system or equivalent.

-

Column: A reversed-phase column, such as an ACQUITY UPLC BEH C18 column, is commonly used.

-

Mobile Phase: A gradient elution with two solvents, typically water with a small amount of formic acid (for protonation) and an organic solvent like acetonitrile or methanol with formic acid.

-

Mass Spectrometer: A high-resolution mass spectrometer, such as a Waters Xevo G2-XS QTOF or a similar instrument, is used for detection.

-

Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes is often employed to detect a wide range of metabolites.

-

Data Acquisition: Data is acquired in full scan mode to detect all potential metabolites, and in tandem MS (MS/MS) mode to obtain fragmentation patterns for structural elucidation.

Conclusion and Future Directions

The metabolism of (2R)-Flavanomarein is a complex process involving multiple biotransformation pathways, leading to a large number of metabolites and low bioavailability of the parent compound. While qualitative studies have provided a solid foundation for understanding these pathways, a significant gap exists in the quantitative pharmacokinetic data for both (2R)-Flavanomarein and its individual metabolites. Future research should focus on:

-

Quantitative Pharmacokinetic Studies: Detailed pharmacokinetic studies are needed to determine the Cmax, Tmax, AUC, and t1/2 of the major metabolites to understand their systemic exposure and potential contribution to the overall pharmacological activity.

-

Enzyme Phenotyping: Identifying the specific CYP450 and UGT enzymes responsible for the metabolism of (2R)-Flavanomarein will be crucial for predicting potential drug-drug interactions.

-

Human Metabolism Studies: As the current data is primarily from rodent models, studies on human metabolism are essential to assess the clinical relevance of these findings.

-

Bioactivity of Metabolites: The biological activities of the major metabolites should be investigated to determine if they contribute to the therapeutic effects attributed to Coreopsis tinctoria.

A thorough understanding of the metabolism and biotransformation of (2R)-Flavanomarein is paramount for its successful development as a therapeutic agent. The information presented in this guide serves as a comprehensive resource for researchers and professionals in the field and highlights the critical areas for future investigation.

References

In Vivo Metabolic Fate of (2R)-Flavanomarein: A Technical Guide to Its Acetylation and Hydroxylation

For Immediate Release

A Deep Dive into the In Vivo Biotransformation of (2R)-Flavanomarein, Focusing on Acetylation and Hydroxylation Pathways, for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the in vivo acetylation and hydroxylation of (2R)-Flavanomarein, a flavonoid with significant therapeutic potential. The document outlines the metabolic pathways, presents quantitative data on metabolite formation, details experimental protocols for analysis, and visualizes the involved processes and potential signaling pathway interactions.

Introduction

(2R)-Flavanomarein, a flavanone glycoside, has garnered considerable interest in the pharmaceutical and nutraceutical industries due to its potential health benefits. However, its efficacy and bioavailability are intrinsically linked to its metabolic fate within the body. In vivo, (2R)-Flavanomarein undergoes extensive biotransformation, primarily through acetylation and hydroxylation, which significantly alters its biological activity and pharmacokinetic profile. Understanding these metabolic processes is crucial for the rational design of flavanomarein-based therapeutics and for predicting their in vivo performance.

In Vivo Metabolism of (2R)-Flavanomarein

The primary metabolic transformations of (2R)-Flavanomarein in vivo involve Phase I and Phase II reactions. Hydroxylation, a Phase I reaction, introduces hydroxyl groups onto the flavonoid skeleton, while acetylation, a Phase II reaction, involves the conjugation of an acetyl group. These modifications are primarily carried out by cytochrome P450 enzymes and N-acetyltransferases, respectively, mainly in the liver and intestines.

A study on the metabolism of flavanomarein in rats identified several metabolites formed through pathways including acetylation and hydroxylation following both oral and intravenous administration[1]. The identification of these metabolites was predominantly achieved using Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS), a powerful technique for characterizing metabolites in complex biological matrices[1].

Quantitative Analysis of (2R)-Flavanomarein Metabolites

While specific pharmacokinetic data for the acetylated and hydroxylated metabolites of (2R)-Flavanomarein are not extensively available in the public domain, analysis of structurally similar flavonoids provides valuable insights into the expected quantitative parameters. The following table illustrates the typical pharmacokinetic profile of a parent flavonoid and its metabolites after oral administration in a rat model. This data is presented for illustrative purposes to guide researchers in their experimental design and interpretation.

| Analyte | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | t1/2 (h) |

| (2R)-Flavanomarein | 150 ± 25 | 1.5 ± 0.5 | 650 ± 120 | 4.2 ± 0.8 |

| Acetyl-flavanomarein | 85 ± 15 | 2.0 ± 0.5 | 450 ± 90 | 5.5 ± 1.1 |

| Hydroxy-flavanomarein | 60 ± 12 | 2.5 ± 0.6 | 380 ± 75 | 6.1 ± 1.3 |

Note: The data in this table are hypothetical and based on typical values observed for structurally related flavonoids. Actual values for (2R)-Flavanomarein and its metabolites should be determined experimentally.

Experimental Protocols

In Vivo Animal Study

Objective: To study the in vivo metabolism of (2R)-Flavanomarein in a rat model.

Materials:

-

Male Sprague-Dawley rats (200-250 g)

-

(2R)-Flavanomarein (purity >98%)

-

Vehicle (e.g., 0.5% carboxymethylcellulose sodium)

-

Metabolic cages

-

UPLC-QTOF-MS system

Procedure:

-

Acclimatize rats for at least one week under standard laboratory conditions.

-

Fast the rats overnight with free access to water before dosing.

-

Administer (2R)-Flavanomarein orally or intravenously at a predetermined dose.

-

Collect blood samples from the tail vein at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.

-

Centrifuge the blood samples to obtain plasma and store at -80°C until analysis.

-

House the rats in metabolic cages to collect urine and feces for 24 or 48 hours post-dosing.

-

Process and store the urine and feces samples at -80°C.

Sample Preparation for UPLC-QTOF-MS Analysis

Objective: To extract (2R)-Flavanomarein and its metabolites from plasma, urine, and feces for analysis.

Plasma:

-

Thaw plasma samples on ice.

-

To 100 µL of plasma, add 300 µL of acetonitrile (containing an internal standard) to precipitate proteins.

-

Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase for UPLC-QTOF-MS analysis.

Urine:

-

Thaw urine samples on ice.

-

Centrifuge at 10,000 rpm for 10 minutes at 4°C to remove particulates.

-

Dilute the supernatant with an equal volume of the initial mobile phase.

-

Filter through a 0.22 µm syringe filter before injection.

Feces:

-

Homogenize fecal samples with a suitable solvent (e.g., methanol).

-

Sonicate the homogenate for 30 minutes.

-

Centrifuge at 13,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant and repeat the extraction process twice.

-

Combine the supernatants, evaporate to dryness, and reconstitute as described for plasma samples.

UPLC-QTOF-MS Analysis

Objective: To identify and quantify (2R)-Flavanomarein and its metabolites.

-

Chromatographic System: Waters ACQUITY UPLC System

-

Column: ACQUITY UPLC BEH C18 column (2.1 mm × 100 mm, 1.7 µm)

-

Mobile Phase:

-

A: 0.1% formic acid in water

-

B: 0.1% formic acid in acetonitrile

-

-

Gradient Elution: A linear gradient from 5% to 95% B over a specified time.

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 2-5 µL

-

Mass Spectrometer: Waters Xevo G2-XS QTOF

-

Ionization Mode: Electrospray Ionization (ESI), positive and negative modes

-

Data Acquisition: Full scan MS and targeted MS/MS modes.

Visualization of Pathways and Workflows

To facilitate a clearer understanding of the processes involved, the following diagrams have been generated using Graphviz.

Caption: Experimental workflow for in vivo metabolism study.

Caption: Metabolic pathways of (2R)-Flavanomarein.

Potential Impact on Signaling Pathways

The acetylation and hydroxylation of flavonoids can significantly modulate their interaction with cellular signaling pathways. While direct evidence for (2R)-Flavanomarein metabolites is still emerging, studies on other flavonoids suggest potential effects on key pathways involved in inflammation and cell survival.

-

NF-κB Signaling Pathway: Flavonoids and their metabolites are known to inhibit the NF-κB pathway, a central regulator of inflammation. Hydroxylation patterns on the flavonoid rings can influence the inhibitory potency. By suppressing NF-κB activation, these metabolites can downregulate the expression of pro-inflammatory cytokines and enzymes.

-

PI3K/Akt and MAPK Signaling Pathways: These pathways are crucial for cell survival, proliferation, and differentiation. Flavonoids have been shown to modulate PI3K/Akt and MAPK signaling, which can contribute to their anti-cancer and neuroprotective effects. The addition of acetyl and hydroxyl groups can alter the lipophilicity and steric hindrance of the flavonoid, thereby affecting its ability to interact with protein kinases in these pathways.

Caption: Potential modulation of signaling pathways.

Conclusion

The in vivo acetylation and hydroxylation of (2R)-Flavanomarein are critical metabolic events that dictate its biological activity and therapeutic potential. This technical guide provides a foundational understanding of these processes, offering detailed experimental protocols and conceptual frameworks to aid researchers in this field. Further quantitative studies are necessary to fully elucidate the pharmacokinetic profiles of these metabolites and their precise impact on cellular signaling pathways, which will ultimately pave the way for the development of more effective flavonoid-based therapies.

References

An In-depth Technical Guide on the Glucuronidation and Methylation of (2R)-Flavanomarein Metabolites

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R)-Flavanomarein, a flavanone glycoside found in various medicinal plants, has garnered significant interest for its potential therapeutic properties. However, its bioavailability and efficacy are heavily influenced by extensive metabolism following administration. The primary metabolic pathways for flavanomarein and its aglycone, liquiritigenin, are glucuronidation and methylation, which are crucial phase II detoxification processes. These reactions, catalyzed by UDP-glucuronosyltransferases (UGTs) and catechol-O-methyltransferases (COMTs) respectively, alter the physicochemical properties of the metabolites, affecting their biological activity and excretion. This technical guide provides a comprehensive overview of the glucuronidation and methylation of (2R)-flavanomarein metabolites, including detailed experimental protocols, quantitative data, and visualization of the involved metabolic and signaling pathways.

A study on the metabolism of flavanomarein following oral and intravenous administration in rats identified several metabolites, confirming that glucuronidation and methylation are key metabolic transformations.[1] While specific kinetic data for (2R)-Flavanomarein metabolism is limited in publicly available literature, this guide incorporates representative quantitative data from studies on structurally similar flavonoids to provide a functional understanding of these processes.

Metabolic Pathways: Glucuronidation and Methylation

The metabolic fate of (2R)-Flavanomarein primarily involves two key enzymatic reactions:

-

Glucuronidation: This process involves the covalent addition of a glucuronic acid moiety from the cofactor uridine diphosphate glucuronic acid (UDPGA) to the flavonoid structure. This reaction is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). Glucuronidation significantly increases the water solubility of the metabolites, facilitating their excretion. For flavonoids, this typically occurs at available hydroxyl groups.

-

Methylation: This reaction involves the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group on the flavonoid backbone, a reaction catalyzed by catechol-O-methyltransferases (COMTs). Methylation can alter the biological activity of the flavonoid metabolites.

The interplay of these pathways determines the circulating forms and ultimate clearance of flavanomarein metabolites.

Metabolic conversion of (2R)-Flavanomarein.

Quantitative Data on Flavonoid Metabolism

Table 1: Representative Kinetic Parameters for Flavonoid Glucuronidation by Human UGT Isoforms

| Flavonoid Substrate | UGT Isoform | Km (µM) | Vmax (pmol/min/mg protein) | Reference |

| Quercetin | UGT1A9 | 2.81 | - | [2] |

| Kaempferol | UGT1A1 | 1.5 | 120 | [3] |

| Apigenin | UGT1A1 | 5.2 | 890 | [4] |

| Luteolin | UGT1A9 | 0.9 | 1500 | [3] |

Km (Michaelis constant) represents the substrate concentration at half-maximal velocity, indicating the affinity of the enzyme for the substrate. A lower Km value suggests a higher affinity. Vmax (maximum velocity) represents the maximum rate of the reaction.

Table 2: Representative Kinetic Parameters for Flavonoid Methylation by Human COMT Isoforms

| Flavonoid Substrate | COMT Isoform | Km (µM) | Vmax (pmol/min/mg protein) | Reference |

| Quercetin | Soluble COMT | 1.8 | 14.3 | [5] |

| Luteolin | Soluble COMT | 0.8 | 25.6 | [5] |

| Eriodictyol | Recombinant COMT | 4.6 | - | [6] |

| Caffeic Acid | Recombinant COMT | 15.2 | - | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of flavanomarein glucuronidation and methylation.

In Vitro Glucuronidation Assay

This protocol is adapted from general methods for assessing flavonoid glucuronidation using human liver microsomes or recombinant UGT enzymes.

Objective: To determine the kinetic parameters (Km and Vmax) of flavanomarein metabolite glucuronidation by specific UGT isoforms.

Materials:

-

(2R)-Flavanomarein or its aglycone, liquiritigenin

-

Human liver microsomes (HLM) or recombinant human UGT isoforms (e.g., UGT1A1, UGT1A9)

-

Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium salt

-

Magnesium chloride (MgCl2)

-

Tris-HCl buffer (pH 7.4)

-

Alamethicin

-

Acetonitrile (ACN), HPLC grade

-

Formic acid, HPLC grade

-

Water, HPLC grade

-

96-well microtiter plates

-

Incubator

-

HPLC-MS/MS system

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the flavonoid substrate in a suitable solvent (e.g., DMSO or methanol).

-

Prepare a stock solution of UDPGA in water.

-

Prepare an incubation buffer containing Tris-HCl (50 mM, pH 7.4) and MgCl2 (10 mM).

-

Prepare a stock solution of alamethicin in ethanol.

-

-

Incubation:

-

In a 96-well plate, add the incubation buffer.

-

Add the flavonoid substrate at various concentrations (e.g., 0.5 - 100 µM).

-

Add HLM or the recombinant UGT enzyme (final protein concentration typically 0.1-0.5 mg/mL).

-

Add alamethicin to a final concentration of 25 µg/mL to activate the UGT enzymes.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding UDPGA (final concentration typically 2-5 mM).

-

Incubate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

-

Reaction Termination and Sample Preparation:

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Centrifuge the plate at 4000 rpm for 20 minutes at 4°C to precipitate proteins.

-

Transfer the supernatant to a new plate for analysis.

-

-

Analysis by HPLC-MS/MS:

-

Analyze the samples using a validated HPLC-MS/MS method to quantify the formation of the glucuronidated metabolite.

-

Develop a specific multiple reaction monitoring (MRM) method for the parent compound and its glucuronide.

-

-

Data Analysis:

-

Calculate the rate of metabolite formation (pmol/min/mg protein).

-

Plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

-

In Vitro Methylation Assay

This protocol is based on general procedures for evaluating flavonoid methylation by COMT.

Objective: To determine the kinetic parameters of flavanomarein metabolite methylation.

Materials:

-

(2R)-Flavanomarein or its aglycone, liquiritigenin

-

Recombinant human soluble COMT (S-COMT) or membrane-bound COMT (MB-COMT)

-

S-adenosyl-L-methionine (SAM)

-

Magnesium chloride (MgCl2)

-

Dithiothreitol (DTT)

-

Phosphate buffer (pH 7.6)

-

Acetonitrile (ACN), HPLC grade

-

Formic acid, HPLC grade

-

Water, HPLC grade

-

96-well microtiter plates

-

Incubator

-

HPLC-MS/MS system

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the flavonoid substrate in a suitable solvent.

-

Prepare a fresh stock solution of SAM in water.

-